Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-aminopyrrolidine with benzyl chloroformate . The reaction conditions often include steps of crystallization, purification, and drying to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, general carbamate synthesis methods can be applied. These methods include the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, alcohols, and acid chlorides . The reactions are typically carried out under heating conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transcarbamoylation reactions can yield amides when benzyl carbamates are treated with potassium carbonate in alcohols .
Scientific Research Applications
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to target certain enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: An organic compound with the formula C6H5CH2OC(O)NH2, used as a protected form of ammonia in the synthesis of primary amines.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties, showing protection across various animal seizure models.
Uniqueness
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate is unique due to its specific structure and the presence of both carbamate and thiocarbamate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17N3O2S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2S/c14-12(19)16-7-6-11(8-16)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,19)(H,15,17) |
InChI Key |
GZCRORZSDUHHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
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